molecular formula C9H12BrNO2 B4053095 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide

1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide

Cat. No.: B4053095
M. Wt: 246.10 g/mol
InChI Key: XNXZQIUBEOVWRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.00514 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase Equilibria in Absorption Refrigeration Technology

Bromide-based ionic liquids, including compounds structurally related to 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide, have been explored for their thermodynamic and physicochemical properties. These properties are particularly relevant in the context of absorption refrigeration technology. The (vapor + liquid) equilibria (VLE), density, and dynamic viscosity of binary mixtures composed of bromide-based ionic liquid (IL) and water were measured, highlighting the potential of these ILs as working fluids in absorption refrigeration systems. This research supports the modeling of theoretical cycles using such ILs, aiming to improve the coefficient of performance (COP) of absorption refrigeration technologies, comparing favorably with traditional working fluids like LiBr + water systems (Królikowska, Paduszyński, & Zawadzki, 2019).

Electrochemical Oxidation Studies

The electrochemical behavior of bispyridinium oximes, related to this compound, was studied to understand their oxidation mechanisms. These studies, conducted on a glassy-carbon electrode using cyclic and square-wave voltammetry, reveal insights into the electro-oxidation processes of these compounds, which are crucial for various electrochemical applications. Such research provides foundational knowledge for the development of novel electrochemical sensors or catalysis systems (Novak, Komorsky-Lovrič, Žunec, & Vrdoljak, 2013).

Green Chemistry and Ether Cleavage

Research has also focused on the application of bromide ions in ionic liquid forms, such as 1-n-butyl-3-methylimidazolium bromide, for the nucleophilic displacement reactions aimed at regenerating phenols from aryl alkyl ethers. This method represents a green chemistry approach, offering an environmentally friendly alternative for the cleavage of ethers, demonstrating the versatility of bromide-based ionic liquids in synthetic organic chemistry (Boovanahalli, Kim, & Chi, 2004).

Nonlinear Optical Materials

The preparation and characterization of colorless 4-amino-1-methylpyridinium benzenesulfonate salts, structurally akin to this compound, have been studied for their potential applications in second-order nonlinear optics. These studies contribute to the understanding of how such ionic compounds can be engineered for advanced optical materials, showcasing the broader applicability of pyridinium derivatives in photonics and optoelectronics (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Properties

IUPAC Name

methyl 2-(2-methylpyridin-1-ium-1-yl)acetate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.BrH/c1-8-5-3-4-6-10(8)7-9(11)12-2;/h3-6H,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZQIUBEOVWRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)OC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Reactant of Route 2
Reactant of Route 2
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Reactant of Route 3
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Reactant of Route 4
Reactant of Route 4
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Reactant of Route 5
Reactant of Route 5
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide
Reactant of Route 6
Reactant of Route 6
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.